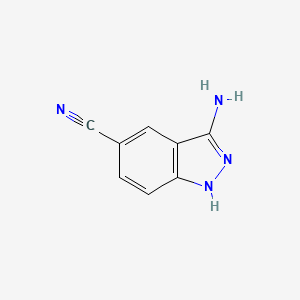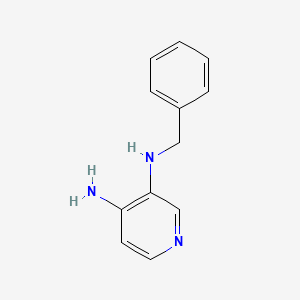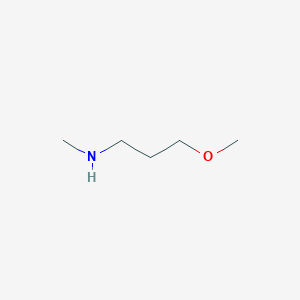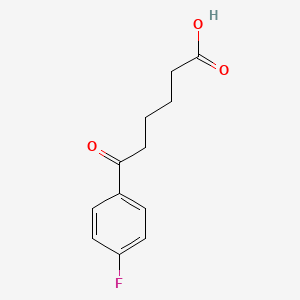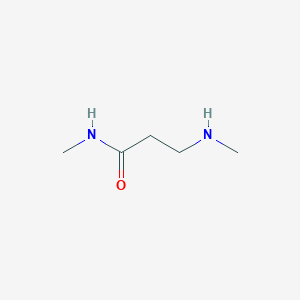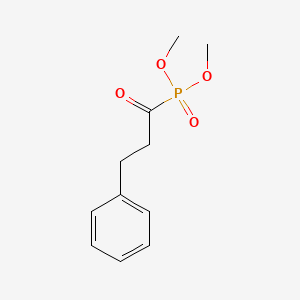
Dimethyl (3-phenylpropanoyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-phenylpropanoyl)phosphonate is an organophosphorus compound with the molecular formula C11H15O4P. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 242.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-phenylpropanoyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . Another method includes the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction proceeds smoothly and tolerates various functionalities, making it suitable for the synthesis of pharmaceutically relevant compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium or copper catalysts in cross-coupling reactions with aryl and vinyl halides has been reported to achieve high yields in a short reaction time . Additionally, electrochemical cross-coupling reactions using nickel catalysts have been employed for large-scale preparations .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-phenylpropanoyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Substitution: Nucleophilic substitution reactions with aryl halides or boronic acids to form aryl phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or copper catalysts are often employed in cross-coupling reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Aryl phosphonates.
Scientific Research Applications
Dimethyl (3-phenylpropanoyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of dimethyl (3-phenylpropanoyl)phosphonate involves its interaction with molecular targets and pathways. As a phosphonate ester, it can inhibit enzymes by mimicking the transition state of phosphate esters, thereby blocking the enzyme’s active site . This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Dimethyl (3-phenylpropanoyl)phosphonate can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: Used as a flame retardant and plasticizer.
Diethyl (3-phenylpropanoyl)phosphonate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl (2-phenylethyl)phosphonate: Similar structure but with a different alkyl chain length.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1-dimethoxyphosphoryl-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P/c1-14-16(13,15-2)11(12)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBRPJRYJDTVCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(=O)CCC1=CC=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503451 |
Source


|
| Record name | Dimethyl (3-phenylpropanoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55339-95-2 |
Source


|
| Record name | Dimethyl (3-phenylpropanoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)
![1-[4-[3-(Trifluoromethyl)phenoxy]phenyl]ethanone](/img/structure/B1315059.png)
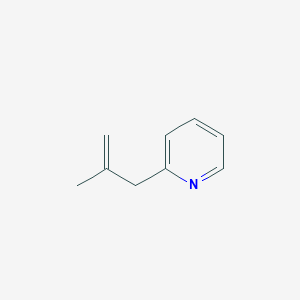
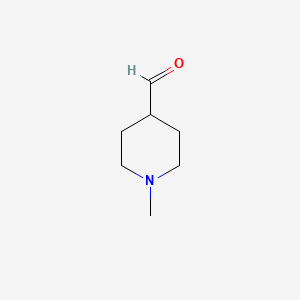
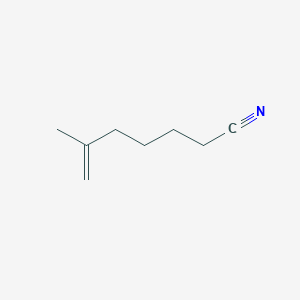
![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)


